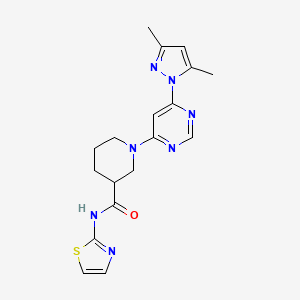
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound features a sulfonyl group attached to a naphthylmethylamine moiety, with a 4-chloro-2-nitrophenyl group providing additional functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with naphthylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the naphthylmethylamine moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of ((4-Chloro-2-aminophenyl)sulfonyl)(naphthylmethyl)amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its functional groups allow for modifications that can lead to bioactive compounds with therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect biological pathways, making the compound useful in drug design and development.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but lacks the sulfonyl and naphthylmethylamine groups.
4-Nitrophenyl chloroformate: Contains a nitro group and a chloroformate group, used in different applications.
2-Nitrobenzenesulfonyl chloride: Similar sulfonyl group but different overall structure.
Uniqueness
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is unique due to its combination of functional groups, which provide a versatile platform for chemical reactions and applications. Its ability to undergo various transformations makes it valuable in synthetic chemistry and industrial processes.
属性
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c18-14-8-9-17(16(10-14)20(21)22)25(23,24)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDUCSSBPVTYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)
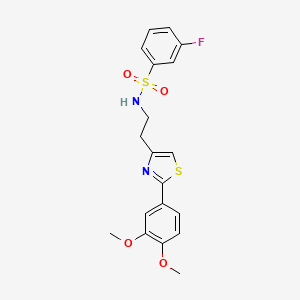
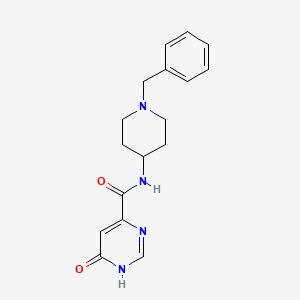
![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)
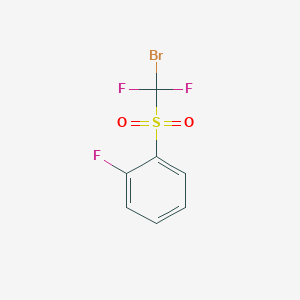
![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
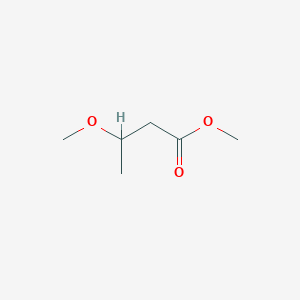
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)
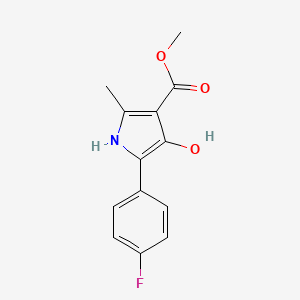
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)
![4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2587016.png)
